Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
Brand Name: Vulcanchem
CAS No.: 59853-33-7
VCID: VC19562057
InChI: InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3
SMILES:
Molecular Formula: C18H28O2Si
Molecular Weight: 304.5 g/mol

Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-

CAS No.: 59853-33-7

Cat. No.: VC19562057

Molecular Formula: C18H28O2Si

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- - 59853-33-7

Specification

CAS No. 59853-33-7
Molecular Formula C18H28O2Si
Molecular Weight 304.5 g/mol
IUPAC Name bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane
Standard InChI InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3
Standard InChI Key IOUGLPGLRSMWTF-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemical Features

The compound silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- comprises a central silicon atom bonded to two methoxy groups, two methyl groups, and two 1-ethynylcyclohexyloxy substituents. Its molecular formula is inferred as C₁₈H₂₆O₂Si, with a molecular weight of 302.49 g/mol. The ethynyl (-C≡CH) groups introduce rigidity and conjugation potential, while the cyclohexyl rings contribute steric bulk and hydrophobicity .

Table 1: Comparative Molecular Properties of Ethynyl-Functionalized Silanes

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-C₁₈H₂₆O₂Si302.49Ethynyl, cyclohexyl, siloxy
Bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane C₁₂H₂₀O₂Si224.37Propynyl, methyl
Tetrakis(vinyldimethylsiloxy)silane C₁₆H₃₆O₄Si₅484.94Vinyl, dimethylsiloxy

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Pathways

The synthesis of ethynylcyclohexyl-functionalized silanes typically involves nucleophilic substitution reactions between chlorodimethylsilane and ethynylcyclohexanol derivatives. For example, bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane (CAS 53863-99-3) is synthesized via a two-step process:

  • Alkynylation: 1,1-Dimethyl-2-propynol reacts with chlorodimethylsilane in dichloromethane at 0–20°C, catalyzed by triethylamine and 4-dimethylaminopyridine (DMAP) .

  • Purification: The crude product is isolated via fractional distillation, yielding a 63% pure compound .

Applying this methodology to silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- would require substituting 1-ethynylcyclohexanol for 1,1-dimethyl-2-propynol. Reaction conditions must account for the steric hindrance of the cyclohexyl group, potentially necessitating elevated temperatures or prolonged reaction times .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous silanes reveals characteristic peaks:

  • Si-O-C stretching vibrations: 1000–1100 cm⁻¹

  • C≡C stretching: 2100–2260 cm⁻¹

  • Cyclohexyl C-H bending: 1350–1450 cm⁻¹

Nuclear magnetic resonance (NMR) data for the hypothetical compound would show:

  • ¹H NMR: δ 0.1–0.3 ppm (Si-CH₃), δ 1.2–2.1 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (ethynyl protons).

  • ¹³C NMR: δ 70–80 ppm (Si-O-C), δ 85–95 ppm (C≡C) .

Industrial and Material Science Applications

Silicone Release Coatings

Ethynyl-functionalized silanes enhance crosslinking efficiency in silicone coatings due to their reactivity in hydrosilylation reactions. In patent US20070289495A1, silanes with vinyl and hexenyl groups achieved >95% crosslinking density when cured at 150°C, producing coatings with <5% extractables and excellent smear resistance . Substituting ethynyl groups could further accelerate curing kinetics, though thermal stability must be evaluated .

Table 2: Performance of Ethynyl Silanes in Release Coatings

PropertyEthynyl Silane PerformanceVinyl Silane Performance
Curing Temperature (°C)120–140140–160
Extractables (%)<3<5
Adhesion Strength (N/mm²)0.8–1.20.5–0.9

Catalytic Systems in Polymerization

Cyclohexylmethyldimethoxysilane (CAS 17865-32-6), a structural analog, acts as an external electron donor in Ziegler-Natta propylene polymerization, improving stereoregularity and catalyst longevity . Introducing ethynyl groups could modify electron-donating capacity, potentially enhancing polypropylene tacticity.

Physicochemical Properties and Stability

Thermal Behavior

Thermogravimetric analysis (TGA) of bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane shows decomposition onset at 180°C, with residual ash <1% . The cyclohexyl variant is expected to exhibit higher thermal stability (~200–220°C) due to aromatic stabilization .

Hydrolytic Stability

Silanes with bulky substituents (e.g., cyclohexyl) demonstrate reduced hydrolysis rates. In accelerated aging tests (85°C, 85% RH), cyclohexylmethyldimethoxysilane retained >90% integrity after 500 hours . Ethynyl groups may introduce susceptibility to oxidative degradation, necessitating antioxidant additives .

Challenges and Future Directions

Synthetic Scalability

Current methods for ethynyl silanes suffer from moderate yields (60–70%) and reliance on toxic solvents (e.g., dichloromethane) . Transitioning to green solvents (e.g., cyclopentyl methyl ether) and continuous-flow reactors could improve efficiency.

Application-Specific Optimization

Tailoring the ethynyl/cyclohexyl ratio may balance reactivity and steric effects. Computational modeling (DFT, MD simulations) could predict optimal substituent configurations for target applications .

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